![molecular formula C18H22N2O3 B2865282 N-[(2-methoxyphenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-26-6](/img/structure/B2865282.png)
N-[(2-methoxyphenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2-methoxyphenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 478259-26-6. It has a molecular weight of 314.38 and its IUPAC name is N-(2-methoxybenzyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H22N2O3/c1-12(2)8-16(21)14-9-15(19-11-14)18(22)20-10-13-6-4-5-7-17(13)23-3/h4-7,9,11-12,19H,8,10H2,1-3H3,(H,20,22) . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Novel Chemical Synthesis Approaches
- Heterocyclic Compound Formation: A study demonstrated the transformation of related compounds through Hofmann rearrangement and subsequent reactions to yield new heterocyclic systems, showing typical pyrrole-type reactivity, which underscores the chemical versatility and potential utility of similar structures in synthesizing complex heterocycles with potential biological activities (Deady & Devine, 2006).
- Cytotoxic Activity: Research into derivatives of similar structures has been conducted to assess their cytotoxic activity against cancer cells, indicating the potential for these compounds to be utilized in the development of novel anticancer agents (Hassan, Hafez, & Osman, 2014).
- Pyrrole Synthesis Enhancement: The versatility of Weinreb amides in the Knorr pyrrole synthesis has been highlighted, suggesting that compounds with similar structural features can be effectively used to improve the efficiency of synthesizing pyrrole derivatives, which are valuable in pharmaceutical development (Alberola et al., 1999).
Biological Applications and Potency
- Anti-inflammatory and Analgesic Agents: Novel compounds derived from similar chemical structures have been synthesized and tested for their anti-inflammatory and analgesic properties, suggesting the potential for such compounds to be developed into new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Diuretic Properties: A compound with structural similarities was found to possess strong diuretic properties, indicating its potential use as a new hypertension remedy. This showcases the importance of chemical modifications in enhancing the biological activity of compounds (Shishkina et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)8-16(21)14-9-15(19-11-14)18(22)20-10-13-6-4-5-7-17(13)23-3/h4-7,9,11-12,19H,8,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTCWSLOYUWYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330704 |
Source


|
| Record name | N-[(2-methoxyphenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478259-26-6 |
Source


|
| Record name | N-[(2-methoxyphenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

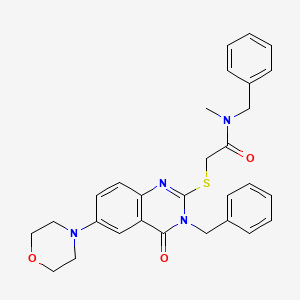
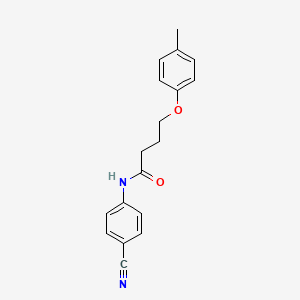
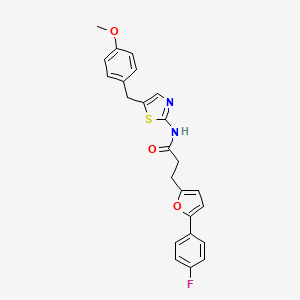
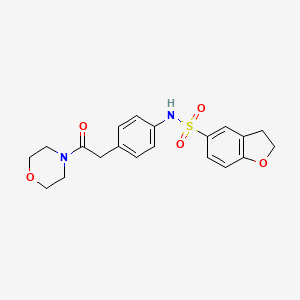
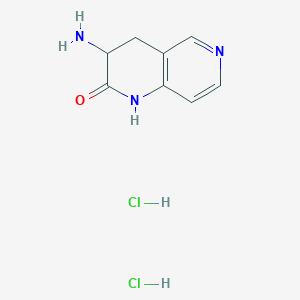
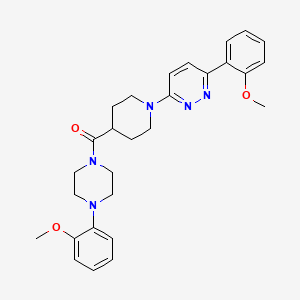
![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)
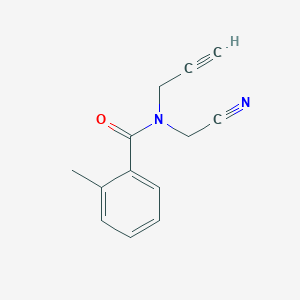
![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)
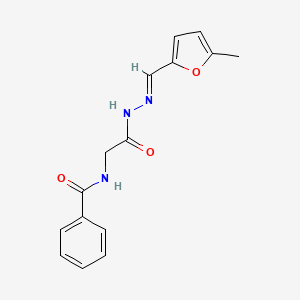
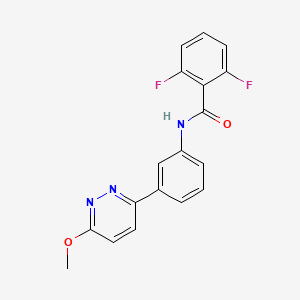
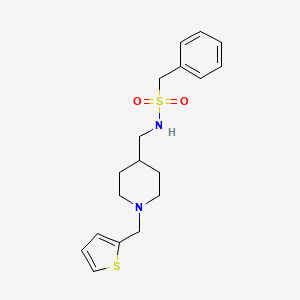
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)